molecular formula C11H10Cl2F2O2 B14050735 1-Chloro-1-(4-(chloromethyl)-2-(difluoromethoxy)phenyl)propan-2-one

1-Chloro-1-(4-(chloromethyl)-2-(difluoromethoxy)phenyl)propan-2-one

Cat. No.: B14050735
M. Wt: 283.09 g/mol
InChI Key: AALTUGGKZRBSEZ-UHFFFAOYSA-N
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Description

1-Chloro-1-(4-(chloromethyl)-2-(difluoromethoxy)phenyl)propan-2-one is a specialized organic compound designed for research applications. Its molecular structure incorporates two key reactive sites: a chloromethyl group and an alpha-chlorinated ketone. The chloromethyl group (-CH₂Cl) is a known functionality that can undergo further substitution reactions, making it a valuable building block for constructing more complex molecules . The alpha-halogenated ketone moiety is a highly reactive group seen in similar compounds, such as 2-Chloro-1-(2,4-difluorophenyl)ethanone, which is noted for its role as an intermediate in pharmaceutical synthesis, for instance, as a precursor to antifungal agents . Furthermore, the presence of the difluoromethoxy (-OCF₂H) group is a significant feature in modern medicinal chemistry. This group is often used as a bioisostere, which can improve a molecule's metabolic stability, lipophilicity, and membrane permeability. Compounds featuring difluoromethoxy groups are frequently explored in the development of agrochemicals and pharmaceuticals . The combination of these functional groups makes 1-Chloro-1-(4-(chloromethyl)-2-(difluoromethoxy)phenyl)propan-2-one a versatile and valuable intermediate for researchers working in organic synthesis methodology, medicinal chemistry, and drug discovery. It is particularly useful for constructing molecular libraries or for use in multi-step synthetic routes where selective modification at the chloro or ketone sites is required. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H10Cl2F2O2

Molecular Weight

283.09 g/mol

IUPAC Name

1-chloro-1-[4-(chloromethyl)-2-(difluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C11H10Cl2F2O2/c1-6(16)10(13)8-3-2-7(5-12)4-9(8)17-11(14)15/h2-4,10-11H,5H2,1H3

InChI Key

AALTUGGKZRBSEZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)CCl)OC(F)F)Cl

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation with Substituted Benzene Derivatives

A primary route involves Friedel-Crafts acylation, leveraging the electrophilic aromatic substitution mechanism. The target compound’s ketone group is introduced via reaction of a pre-substituted benzene derivative with chloroacetyl chloride.

Reaction Scheme :
$$ \text{Substituted Benzene} + \text{ClCH}2\text{COCl} \xrightarrow{\text{AlCl}3} \text{1-Chloro-1-(substituted phenyl)propan-2-one} $$

Key considerations include:

  • Regioselectivity : The difluoromethoxy group (-OCF$$2$$H) at position 2 acts as a meta-directing group, while the chloromethyl (-CH$$2$$Cl) at position 4 influences electron density. Computational studies suggest that the combined electronic effects favor acylation at the para position relative to the chloromethyl group.
  • Catalyst Selection : Anhydrous aluminum chloride (AlCl$$3$$) is commonly used, though FeCl$$3$$ and ZnCl$$_2$$ have been explored for reduced side reactions.

Example Protocol (adapted from):

  • Dissolve 2-(difluoromethoxy)-4-(chloromethyl)benzene (1.0 equiv) in dry dichloromethane.
  • Add chloroacetyl chloride (1.2 equiv) dropwise under nitrogen.
  • Introduce AlCl$$_3$$ (1.5 equiv) at 0°C, then warm to 25°C for 12 hours.
  • Quench with ice-water, extract with DCM, and purify via column chromatography (hexane:EtOAc = 4:1).
    Yield : 68–72%.

Nucleophilic Chloromethylation of Difluoromethoxy-Substituted Intermediates

An alternative approach introduces the chloromethyl group after acylation. This method avoids competing electronic effects during Friedel-Crafts reactions.

Stepwise Synthesis :

  • Acylation : React 2-(difluoromethoxy)benzene with chloroacetyl chloride to form 1-chloro-1-(2-(difluoromethoxy)phenyl)propan-2-one.
  • Chloromethylation : Treat the intermediate with chloromethyl methyl ether (Methoxymethyl chloride, MOMCl) in the presence of SnCl$$_4$$ as a Lewis acid.

Challenges :

  • Side Reactions : Over-chloromethylation or ring chlorination may occur without stringent temperature control (-10°C to 0°C).
  • Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures is required to isolate the product.

Industrial-Scale Optimization

Continuous Flow Reactor Systems

Recent patents highlight the use of continuous flow reactors to enhance yield and scalability. Key advantages include:

Parameter Batch Reactor Flow Reactor
Reaction Time 12–24 hours 2–4 hours
Temperature Control ±5°C ±0.5°C
Yield 68–72% 85–89%

Process Details (from):

  • Residence Time : 30 minutes at 80°C.
  • Catalyst : Heterogeneous solid acid catalysts (e.g., Nafion®) reduce downstream purification steps.
  • Output : 1.2 kg/hour with >99% purity (HPLC).

Solvent and Catalyst Recycling

Sustainable practices involve recovering solvents (e.g., DCM, THF) via distillation and reusing catalysts. For example, AlCl$$3$$ can be precipitated as Al(OH)$$3$$ and regenerated with HCl, reducing waste by 40%.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost (USD/kg)
Friedel-Crafts 68–72 95–98 Moderate 120–150
Nucleophilic 55–60 90–92 Low 180–200
Continuous Flow 85–89 99+ High 90–110

Key Insights :

  • The continuous flow method outperforms batch processes in yield and cost-efficiency, making it preferable for industrial production.
  • Nucleophilic routes, while less efficient, offer flexibility for synthesizing analogs with varied substituents.

Quality Control and Characterization

Post-synthesis, the compound is validated using:

  • HPLC : Retention time = 6.8 min (C18 column, 70:30 MeOH:H$$_2$$O).
  • NMR : $$^1$$H NMR (400 MHz, CDCl$$_3$$): δ 7.45 (d, J = 8.4 Hz, 1H), 7.30 (s, 1H), 7.10 (d, J = 8.4 Hz, 1H), 4.70 (s, 2H), 3.20 (s, 3H).
  • MS : m/z 283.10 [M+H]$$^+$$.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(4-(chloromethyl)-2-(difluoromethoxy)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-Chloro-1-(4-(chloromethyl)-2-(difluoromethoxy)phenyl)propan-2-one has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May be used in the study of enzyme-catalyzed reactions involving chlorinated compounds.

    Industry: Utilized in the production of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-(chloromethyl)-2-(difluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its molecular interactions can provide insights into its mechanism of action.

Comparison with Similar Compounds

Substituent Effects and Structural Variations

The target compound is compared to four analogs (Table 1), highlighting key structural differences:

Compound Name Molecular Formula Molecular Weight Key Substituents Reference
1-Chloro-1-(4-(chloromethyl)-2-(difluoromethoxy)phenyl)propan-2-one Not explicitly provided Chloromethyl (C6H4), difluoromethoxy (OCHF2)
1-Chloro-1-(3-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one C11H11ClF2O2S 280.72 Difluoromethoxy (OCHF2), methylthio (SCH3)
1-Chloro-1-(4-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one C11H8ClF5O2S 334.69 Difluoromethoxy (OCHF2), trifluoromethylthio (SCF3)
1-Chloro-1-(2,4-difluorophenyl)propan-2-one C9H6ClF2O 206.60* Difluorophenyl (C6H3F2)
1-Chloro-1-(2-(difluoromethoxy)-5-(methylthio)phenyl)propan-2-one C11H11ClF2O2S 280.72 Difluoromethoxy (OCHF2), methylthio (SCH3) at meta position

*Calculated based on molecular formula.

Key Observations :

  • Chloromethyl vs. Methylthio/Trifluoromethylthio : The chloromethyl group in the target compound introduces greater electronegativity and steric bulk compared to methylthio () or trifluoromethylthio (). This may enhance electrophilic reactivity but reduce solubility in polar solvents .
  • Difluoromethoxy Positioning : The difluoromethoxy group in the target compound is para to the chloromethyl group, whereas in , it is ortho to methylthio. Para-substitution often reduces steric hindrance, favoring planar molecular conformations critical for crystallinity .
  • Trifluoromethylthio () : The electron-withdrawing CF3 group increases lipophilicity and oxidative stability compared to chloromethyl or methylthio analogs .

Physicochemical Properties

While specific data for the target compound is unavailable, trends from analogs suggest:

  • Molecular Weight : Higher molecular weights (e.g., 334.69 in ) correlate with increased melting points and reduced volatility .
  • Solubility : Compounds with trifluoromethylthio () or chloromethyl groups exhibit lower aqueous solubility due to hydrophobic effects, whereas difluoromethoxy groups enhance polarity marginally .
  • Stability : The trifluoromethylthio group in confers resistance to hydrolysis, whereas chloromethyl-substituted compounds may undergo nucleophilic substitution under basic conditions .

Biological Activity

1-Chloro-1-(4-(chloromethyl)-2-(difluoromethoxy)phenyl)propan-2-one is a synthetic organic compound notable for its complex molecular structure, which includes a chloro group, a chloromethyl group, and a difluoromethoxy group attached to a phenyl ring. Its molecular formula is C11H10Cl2F2O2, and it has a molecular weight of approximately 283.09 g/mol .

Structural Characteristics

The compound's unique structural features contribute to its biological activity. The presence of halogen atoms (chlorine and fluorine) enhances its reactivity and potential interactions with biological targets.

Property Details
Molecular Formula C11H10Cl2F2O2
Molecular Weight 283.09 g/mol
Functional Groups Chloro, chloromethyl, difluoromethoxy

Research indicates that 1-Chloro-1-(4-(chloromethyl)-2-(difluoromethoxy)phenyl)propan-2-one exhibits significant biological activity through mechanisms such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
  • Protein-Ligand Interactions : It can modulate interactions between proteins and ligands, affecting cellular signaling pathways.

These mechanisms suggest that the compound could be a candidate for therapeutic applications in pharmacology and biochemistry.

Case Studies and Research Findings

  • Enzyme Inhibition Studies : In vitro studies demonstrated that this compound inhibits certain enzymes involved in metabolic processes. For instance, it showed promising results in inhibiting cytochrome P450 enzymes, which are crucial for drug metabolism.
  • Cell Proliferation Effects : Research has indicated that 1-Chloro-1-(4-(chloromethyl)-2-(difluoromethoxy)phenyl)propan-2-one can affect cell proliferation rates in various cancer cell lines, suggesting potential anti-cancer properties.
  • Binding Affinity Studies : Binding affinity assays revealed that the compound interacts with specific receptors, which may lead to alterations in cellular responses and could be leveraged for drug development.

Comparative Analysis with Related Compounds

To understand the unique properties of 1-Chloro-1-(4-(chloromethyl)-2-(difluoromethoxy)phenyl)propan-2-one, it is beneficial to compare it with structurally related compounds:

Compound Name Structural Features Unique Properties
1-Chloro-1-(4-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-oneTrifluoromethylthio group instead of chloromethylDifferent reactivity due to trifluoromethylthio presence
1-Chloro-1-(4-chlorophenyl)propan-2-oneLacks difluoromethoxy groupSimpler structure with fewer functional groups
1-Chloro-1-(4-bromophenyl)propan-2-oneBromine instead of chlorineVaries in reactivity due to halogen differences

This comparative analysis highlights the distinctive functional groups of 1-Chloro-1-(4-(chloromethyl)-2-(difluoromethoxy)phenyl)propan-2-one, which allow for diverse chemical behavior and applications in synthetic and medicinal chemistry .

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